molecular formula C11H20ClNO2 B2453774 [(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride CAS No. 1335031-82-7

[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride

Cat. No.: B2453774
CAS No.: 1335031-82-7
M. Wt: 233.74
InChI Key: DBBFKPBGZURWCL-OVWFGBMUSA-N
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Description

[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.74. The purity is usually 95%.
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Properties

IUPAC Name

2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7;/h7-8H,3-6,12H2,1-2H3,(H,13,14);1H/t7-,8+,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBFKPBGZURWCL-OVWFGBMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride, commonly referred to as a bicyclic amino acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique bicyclic structure and amino acid functionality, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C11_{11}H20_{20}ClNO2_{2}
  • Molecular Weight : 233.73 g/mol
  • CAS Number : 1335031-82-7

Biological Activities

The biological activity of this compound has been explored in various studies focusing on its neuroprotective effects, anti-inflammatory properties, and potential use in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties through the modulation of neurotransmitter systems and reduction of oxidative stress. In vitro studies have demonstrated that it can enhance neuronal survival under conditions that typically induce apoptosis.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which may be beneficial in conditions such as multiple sclerosis and Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotection in Animal Models :
    • A study involving murine models of Alzheimer’s disease demonstrated that treatment with this compound resulted in significant improvements in cognitive function as assessed by maze tests (p < 0.01) .
  • Reduction of Oxidative Stress :
    • In vitro assays showed a marked decrease in reactive oxygen species (ROS) levels when neuronal cultures were treated with this compound, suggesting its potential as an antioxidant .
  • Cytokine Modulation :
    • The compound was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionEnhanced survival of neurons under stress conditions
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Oxidative StressDecreased ROS production

Mechanistic Insights

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity, particularly concerning glutamate and GABAergic systems.
  • Antioxidant Mechanism : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that compounds similar to [(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with biological targets involved in neuronal survival and function.

  • Mechanism of Action : Research suggests that the compound may inhibit histone deacetylase (HDAC) enzymes, which are implicated in neurodegeneration. Inhibition of HDAC6 has been linked to improved cognitive function and memory retention in animal models of Alzheimer's disease .

Potential as a Multi-target Therapeutic Agent

The compound's unique bicyclic structure allows for multiple interactions with various biological targets. This multi-target approach is particularly beneficial for treating complex diseases that involve multiple pathways.

  • Case Study : In vitro studies have demonstrated that hydroxamic acids derived from similar structures can effectively inhibit HDAC activity, leading to neuroprotective effects in transgenic mouse models . The presence of specific linkers and functional groups enhances their therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The development of derivatives with modified functional groups could enhance its pharmacological profile.

Synthetic Pathways

Research highlights various synthetic strategies to create derivatives that maintain or improve biological activity while potentially reducing toxicity . These strategies include modifying the bicyclic framework or introducing different substituents on the amino acid moiety.

Antioxidant Activity

Antioxidant properties are critical for compounds intended for neuroprotective applications. Studies have shown that compounds similar to this compound exhibit moderate antioxidant activity through mechanisms such as radical scavenging .

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